tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate
Overview
Description
tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring that contains a trifluoromethyl group and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative containing a trifluoromethyl group and a ketone functional group. The reaction is typically carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Scientific Research Applications
tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound without the cyclobutyl and trifluoromethyl groups.
Cyclobutyl carbamates: Compounds with similar cyclobutyl structures but different substituents.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl and ketone groups but different overall structures. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16F3NO3
- Molecular Weight : 267.25 g/mol
- CAS Number : 1803609-28-0
Synthesis
The synthesis of this compound typically involves:
- Reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl derivative.
- Use of bases like cesium carbonate (Cs2CO3) and palladium catalysts in solvents such as 1,4-dioxane.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and ketone functional groups enhance its reactivity and binding affinity, influencing various biochemical pathways.
Antifungal Activity
Research has evaluated the antifungal properties of this compound against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound has shown promising results in inhibiting fungal growth, although it is slightly less potent than its parent compound without the trifluoromethyl group .
Lipophilicity and Metabolic Stability
The introduction of the trifluoromethyl-cyclobutyl group has been shown to increase lipophilicity:
- Log D Increase : Replacement of the tert-butyl group with the trifluoromethyl-cyclobutane resulted in an increase of approximately 0.4–0.5 units in log D values for various model compounds .
However, the effect on metabolic stability varies:
- In some cases, it led to decreased metabolic stability (e.g., Tebutam), while in others, it increased stability (e.g., Butenafine) .
Data Table: Biological Activity Summary
Case Studies
- Butenafine Analogue Study : The antifungal activity of Butenafine was compared with its trifluoromethyl analogue, showing that while both compounds were effective, the original drug was slightly more potent against tested fungal strains .
- Lipophilicity Analysis : A comprehensive study on several bioactive compounds demonstrated that replacing tert-butyl with trifluoromethyl-cyclobutane significantly influenced their hydrophobic properties, which is critical for drug design .
Properties
IUPAC Name |
tert-butyl N-[[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-6-10(11(12,13)14)4-7(16)5-10/h4-6H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXCXMMKKEGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(=O)C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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